Cantharidin

Catalog No.
S522582
CAS No.
56-25-7
M.F
C10H12O4
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cantharidin

Researchers requiring consistent PP2A/PP1 inhibition face lot-to-lot variability from crude blister beetle extracts or the 10-fold lower potency of Norcantharidin. Pure Cantharidin (CAS 56-25-7) resolves this with:

  • High-affinity PP2A inhibitor (IC50 ~0.16 µM) for reproducible biochemical assays.
  • Rigid tricyclic anhydride structure ensures specific vesicant action for 0.7% topical formulations.
  • >99% purity eliminates extract variability, enabling reliable dermatological compounding and derivative synthesis.

SMolecule ensures global supply with verified purity and storage conditions.

CAS Number

56-25-7

Product Name

Cantharidin

IUPAC Name

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+

InChI Key

DHZBEENLJMYSHQ-OBDNUKKESA-N

SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3

solubility

Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils.
SOL IN CONCN SULFURIC ACID, ACETIC ACID
SLIGHTLY SOL IN BENZENE, ALCOHOL
In water, 31 mg/l @ 20 °C.

Synonyms

AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3

Isomeric SMILES

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3

The exact mass of the compound Cantharidin is 196.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils.sol in concn sulfuric acid, acetic acidslightly sol in benzene, alcoholin water, 31 mg/l @ 20 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 1 g

Cantharidin is a naturally occurring monoterpene anhydride (exo-1,2-cis-dimethyl-3,6-epoxyhexahydrophthalic anhydride) recognized as a potent, cell-permeable inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A) . In commercial and industrial procurement, it is valued for its rigid tricyclic structure which confers high binding affinity to phosphatase active sites, as well as its specific vesicant properties resulting from the activation of neutral serine proteases . With a melting point of 215-217 °C and a highly specific solubility profile favoring organic solvents over aqueous media, high-purity Cantharidin is a critical raw material for dermatological formulations, biochemical assay standardization, and as a synthetic precursor for derivative libraries .

Research Fit

PP2A / PP1 Phosphatase Probe

Useful for studying serine/threonine phosphatase pathways; exo,exo-anhydride structure critical for target engagement.

Natural Product Tool Compound

Derived from blister beetles; serves as a reference for developing synthetic analogs and probing phosphorylation dynamics.

Defined Stereochemistry Requirement

Biological activity depends on the bicyclic anhydride and 7-oxa bridge; synthetic routes may offer better stereochemical control.

Substituting pure Cantharidin with its demethylated analog, Norcantharidin, or with crude blister beetle extracts fundamentally compromises both biochemical precision and formulation efficacy. Norcantharidin lacks the two methyl groups on the epoxy ring, which drastically reduces its binding affinity to PP2A, resulting in an IC50 that is approximately 10-fold higher than that of Cantharidin [1]. This necessitates significantly higher dosing in in vitro assays, increasing the risk of off-target solvent effects. Furthermore, Norcantharidin exhibits a much higher LD50, which, while beneficial for systemic in vivo models, renders it ineffective for the highly localized, destructive action required in topical vesicant formulations[2]. Conversely, utilizing crude extracts introduces severe lot-to-lot variability in active anhydride concentration, making reproducible industrial formulation impossible.

Substitution Risk

Norcantharidin

Reported PP2A inhibition potency and PP2A/PP1 selectivity profile may not replicate cantharidin's effects; cytotoxicity mechanisms can differ.

Endothall

Class-level phosphatase inhibitor; may induce distinct cell death pathways. Not interchangeable for PP2A-specific pathway dissection.

Natural Extract vs. Synthetic

Natural extraction yields variable purity and stereochemistry; synthetic origin may provide more consistent research material and supply.

Inhibitory Potency for PP2A Assays

Cantharidin demonstrates exceptionally high affinity for the catalytic subunit of PP2A compared to its demethylated analog. In comparative inhibition studies, Cantharidin achieves an IC50 of approximately 0.16 to 0.36 µM for PP2A, whereas Norcantharidin requires a significantly higher concentration, yielding an IC50 of 2.9 to 3.0 µM [1]. This order-of-magnitude difference in potency makes Cantharidin a highly efficient material for high-sensitivity biochemical screening.

Evidence DimensionPP2A Inhibition (IC50)
Target Compound Data0.16 - 0.36 µM
Comparator Or BaselineNorcantharidin (2.9 - 3.0 µM)
Quantified Difference~10-fold higher potency for Cantharidin
ConditionsIn vitro purified catalytic subunit assay

Procuring Cantharidin allows researchers to use significantly lower concentrations in assays, minimizing solvent-induced artifacts and conserving material.

PP2A Inhibition Potency
Head-to-head
Cantharidin IC50 0.04 µM vs. Norcantharidin 0.37 µM (9.25-fold)
Supports PP2A target engagement at lower concentrations
Purified PP2A catalytic subunit in vitro

Acute Toxicity Profile for Vesicant Formulations

The acute systemic toxicity of Cantharidin is a direct indicator of its potent localized cellular disruption capabilities, which are essential for dermatological vesicant products. Cantharidin exhibits a mouse intraperitoneal LD50 of 1.0 mg/kg, whereas Norcantharidin has a significantly higher LD50 of 4.0 to 12.6 mg/kg, indicating lower acute toxicity [1]. This extreme potency is exactly what is required for effective topical acantholysis in wart removal formulations, where localized destruction is the primary therapeutic mechanism.

Evidence DimensionAcute Systemic Toxicity (Mouse i.p. LD50)
Target Compound Data1.0 mg/kg
Comparator Or BaselineNorcantharidin (4.0 - 12.6 mg/kg)
Quantified Difference4 to 12-fold higher acute toxicity for Cantharidin
ConditionsMurine in vivo intraperitoneal administration

This validates Cantharidin as the strictly required active pharmaceutical ingredient for destructive topical vesicants, where the lower-toxicity Norcantharidin would fail to induce sufficient blistering.

PP2A vs. PP1 Selectivity
Cross-study comparable
PP2A IC50 0.16 µM, PP1 IC50 1.7 µM (10.6‑fold); Norcantharidin ~3‑fold
Defined selectivity window for PP2A-specific pathway studies
Purified catalytic subunits in vitro

Solubility Profile and Stock Solution Stability

Cantharidin's rigid hydrophobic structure limits its aqueous solubility to approximately 30 mg/L at 20 °C, necessitating the use of specific organic solvents for stock preparation. It is highly soluble in warm DMSO (up to 25 mg/mL) and ethanol (8 mg/mL). When formulated in these solvents, Cantharidin solutions remain chemically stable for up to 2 weeks at -20 °C without degradation or precipitation, providing a reliable handling baseline compared to unstable aqueous suspensions.

Evidence DimensionMaximum Solubility
Target Compound Data25 mg/mL in warm DMSO; 8 mg/mL in warm Ethanol
Comparator Or BaselineAqueous baseline (30 mg/L)
Quantified Difference>800-fold higher solubility in DMSO vs. Water
ConditionsStandard laboratory temperature and pressure, -20 °C storage

Understanding this solubility differential is critical for procurement teams to ensure compatibility with existing liquid handling systems and formulation workflows.

Cytotoxicity in Cell Lines
Cross-study comparable
IC50 range 6–15 µM in multiple lines; HepG2 2.71 µM vs. Norcantharidin 212.9 µM
Supports cytotoxicity endpoint review for cell-model studies
72h MTT assay; cross‑study data

Economic Scalability vs. Complex Polyether Inhibitors

While complex marine toxins like Okadaic Acid are highly selective PP2A inhibitors, their extreme procurement cost and structural instability limit their use in high-throughput or bulk applications. Cantharidin provides a highly stable, low-molecular-weight (196.2 g/mol) alternative that effectively inhibits PP2A (IC50 ~0.16 µM) and PP1 (IC50 ~1.1-1.7 µM) at a fraction of the cost [1]. Furthermore, unlike fostriecin or certain polyethers, Cantharidin's anhydride ring is not highly sensitive to light or mild pH changes during standard assay timeframes [1].

Evidence DimensionAssay Scalability and PP1/PP2A Inhibition
Target Compound DataStable monoterpene anhydride; PP2A IC50 ~0.16 µM
Comparator Or BaselineOkadaic Acid (Complex marine polyether, highly expensive, oxidation-sensitive)
Quantified DifferenceEquivalent PP2A inhibition utility with vastly superior procurement economics and shelf-stability
ConditionsStandard benchtop biochemical screening assays

For industrial laboratories running bulk phosphatase assays, Cantharidin offers an economically viable, stable alternative to prohibitively expensive marine-derived inhibitors.

Cell Death Mechanism
Direct head-to-head
Cantharidin: cytostasis; Norcantharidin: cytotoxicity. Qualitative difference.
Mechanism-specific differentiation; not functionally interchangeable
HepG2 cells; IncuCyte and flow cytometry
Sourcing & Stereochemistry
Supporting evidence
Synthetic: exo‑to‑endo ratio >6:1 to >100:1, high purity, scalable. Natural: variable.
Procurement consistency and stereochemical control for research
Patented synthetic routes; natural extraction yields vary

Active Ingredient in Dermatological Vesicant Formulations

Due to its extreme localized cellular toxicity (LD50 ~1.0 mg/kg) and ability to induce acantholysis, Cantharidin is the standard choice for compounding topical solutions (typically 0.7%) used in the removal of benign cutaneous lesions, such as warts and molluscum contagiosum. Its specific solubility in organic solvents allows for effective integration into collodion or lipid-based delivery vehicles .

Standardized Probe for High-Throughput Phosphatase Assays

Cantharidin's potent inhibition of PP2A (IC50 ~0.16 µM) and PP1 makes it an essential, cost-effective reference standard for biochemical screening. It is procured in bulk by assay developers who require a stable, cell-permeable small molecule to differentiate phosphatase activity in cell lysates, avoiding the high costs and stability issues associated with complex marine polyethers like Okadaic Acid [1].

Precursor for Cantharimide and Modified Analogue Synthesis

In medicinal chemistry, pure Cantharidin serves as the foundational building block for synthesizing novel cantharimides and ring-opened dicarboxylic acid analogues. Its reactive anhydride moiety allows for straightforward derivatization with various amines and amino acids, enabling the development of targeted anticancer compounds with modulated toxicity profiles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PP2A‑Dependent Pathway Studies
PP2A / PP1 selectivity profile
PP2A‑specific endpoint interpretation
Hepatocellular Carcinoma Cell‑Model Research
Cell‑model response context
Cytostatic vs. cytotoxic endpoint differentiation
Cancer Cell‑Line Screening
Cytotoxicity potency profile
Cell‑viability assay endpoints
Dermatological Compound Sourcing
Synthetic route and purity control
Stereochemical and purity specification review

Physical Description

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998)

Color/Form

Orthorhombic plates, scales

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

196.07355886 g/mol

Monoisotopic Mass

196.07355886 g/mol

Boiling Point

Sublimes at 230 °F (EPA, 1998)
Sublimes @ 84 °C

Heavy Atom Count

14

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

424 °F (EPA, 1998)
218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IGL471WQ8P

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cantharidin is approved by the FDA for the topical treatment of molluscum contagiosum in adult and pediatric patients 2 years of age and older. It has also been approved by Health Canada for the treatment of common warts (verruca vulgaris), periungual warts, and molluscum contagiosum as a standalone product and resistant and heavily keratinized plantar warts as a combination product with [salicylic acid] and [podophyllin]. At the same time, such topical cantharidin applications have also been used for a number of off-label indications like callus removal, cutaneous leishmaniasis, herpes zoster, and acquired perforating dermatosis. Furthermore, since most topical cantharidin applications are most commonly available in a 0.7% formulation or a more potent 1% mixture, the 0.7% formulation is most commonly indicated for the treatment of common warts, periungual warts, and molluscum contagiosum while the more potent 1% mixture is typically limited only for use by healthcare professionals in a clinical setting for treating plantar warts and other more specialized off-label conditions. Moreover, there have also been studies into whether or not cantharidin could be effective at being used as an inflammatory model or in cancer treatment - either of which has yet to elucidate any results formally.

Therapeutic Uses

Enzyme Inhibitors; Irritants
EXPTL USE: CANTHARIDIN AS ANTICANCER AGENTS.
EXPTL USE: APPLICATION OF MYLABRIS CANTHARIDIN IS AN ACTIVE COMPONENT OF MYLABRIS IN CANCER TREATMENT.
EXPTL USE: IN MICE INOCULATED WITH 2 MILLION CELLS OF ASCITES HEPATOMA, ADMIN OF CANTHARIDIN (1.25 MG/KG/DAY FOR 7 DAYS, IP) PROLONGED SURVIVAL PERIOD BY 20.8-61.5%. CANTHARIDIN HAD NO THERAPEUTIC ACTION ON SARCOMA 180 IN MICE OR WALKER TUMOR IN RATS.
For more Therapeutic Uses (Complete) data for CANTHARIDINE (9 total), please visit the HSDB record page.

Pharmacology

Cantharidin is a natural toxin produced by the blistering beetle that possesses both vesicant (blistering) and keratolytic effects [A32891, A32892]. The substance elicits these effects by inducing acantholysis (loss of intercellular connections) through the targeting of the desmosomal dense plaque, resulting in the detachment of the desmosomes from the tonofilaments [A32891, A32892]. Cantharidin's effectiveness against warts is proposed to be a result of the exfoliation of the wart body as a consequence of the compound's acantholytic action [F32]. This acantholytic action generally does not go beyond the epidermal cells so that the basal layer remains intact and minimal effect occurs on the corium [F32]. There is consequently no scarring from the topical application of cantharidin [F32].

MeSH Pharmacological Classification

Irritants

Mechanism of Action

Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

56-25-7

Absorption Distribution and Excretion

THE DRUG IS ABSORBED FROM GI TRACT AND, TO LIMITED EXTENT, FROM SKIN. IT IS EXCRETED BY KIDNEY.
BILE, KIDNEY, LIVER, STOMACH & TUMOR CELLS OF ASCITES HEPATOMA-BEARING MICE EXHIBITED A HIGH LEVEL OF RADIOACTIVITY AFTER ORAL OR IP INJECTION OF (3)H-LABELED CANTHARIDIN. DISTRIBUTION SUGGESTS IT HAS AFFINITY TO LIVER & TUMOR TISSUES.

Metabolism Metabolites

Little pharmacodynamic and pharmacokinetic data regarding cantharidin in the human body currently exists; recruitment for First-Time-In-Human clinical trials regarding such information has been ongoing in 2018. There are however some studies regarding such data in animal models like beagle dogs.

Wikipedia

Cantharidin

Biological Half Life

Little pharmacodynamic and pharmacokinetic data regarding cantharidin in the human body currently exists; recruitment for First-Time-In-Human clinical trials regarding such information has been ongoing in 2018. There are however some studies regarding such data in animal models like beagle dogs.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Cantharidin, the active ingredient in the crude drug cantharides, is obtained from the dried insects Cantharis vesicatoria. ... it is synthesized through a long series of reactions, starting with butadiene and dimethyl maleic anhydride.

General Manufacturing Information

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-, (3aR,4S,7R,7aS)-rel-: ACTIVE
CANTHARIDIN IS ANHYDRIDE OF ... CANTHARIDIC ACID, WHICH FORMS BIOLOGICALLY ACTIVE SOL SALTS WITH ALKALI.
Cantharis vesicatoria. Habitat: southern and central Europe, mainly upon Oleaceae and Caprifoliaceae. Constituents: 0.6-1% cantharidin, 10-15% fat, resinous substances, acetic and uric acids. /Cantharides/
Active principle of cantharides and other insects in notorious "Spanish Fly" aphrodisiac.

Analytic Laboratory Methods

Cantharidin has been determined in plasters containing preparations of cantharides by GC.

Clinical Laboratory Methods

CANTHARIDIN WAS DETECTED QUALITATIVELY BY TLC ON SILICA GEL PLATES & QUANTITATED BY GC USING CAFFEINE AS AN INTERNAL STD. ANALYTES WERE BLOOD AND TISSUES OF ANIMALS.
EXPTL ANIMALS GIVEN CANTHARIDIN OF DRIED PREPN OF BLISTER BEETLES TO SIMULATE NATURALLY OCCURRING TOXICOSIS. SENSITIVE HPLC METHOD DEVELOPED TO DETECT TOXIN IN EXTRACTS OF INGESTA, FLUIDS & TISSUES FROM SEVERELY POISONED ANIMALS.
ANALYSIS OF URINE AND STOMACH CONTENTS OF CATTLE BY GC/MS.
METHOD FOR CANTHARIDIN USING HPLC WAS APPLIED TO FIELD SPECIMENS FROM HORSES & SHEEP WITH BLISTER BEETLE POISONING. STOMACH CONTENT & URINE WERE ANALYZED.
For more Clinical Laboratory Methods (Complete) data for CANTHARIDINE (6 total), please visit the HSDB record page.

Interactions

CANTHARIDIN, IN THE INCUBATION MEDIUM CONTAINING SUCCINATE OR SODIUM D,L-BETA-HYDROXYBUTYRATE, CAUSES UNCOUPLING OF OXIDATIVE PHOSPHORYLATION IN MITOCHONDRIA FROM LIVER OF THE RAT.
1: Ren Y, Zhang SW, Xie ZH, Xu XM, Chen LL, Lou ZG, Weng GB, Yao XP. Cantharidin induces G2/M arrest and triggers apoptosis in renal cell carcinoma. Mol Med Rep. 2016 Dec;14(6):5614-5618. doi: 10.3892/mmr.2016.5963. Epub 2016 Nov 23. PubMed PMID: 27878266.
2: Lü S, Jiang M, Huo T, Li X, Zhang Y. 3-hydroxy-3-methyl glutaryl coenzyme A reductase: an essential actor in the biosynthesis of cantharidin in the blister beetle Epicauta chinensis Laporte. Insect Mol Biol. 2016 Feb;25(1):58-71. doi: 10.1111/imb.12198. Epub 2015 Nov 14. PubMed PMID: 26566751.
3: Zhou CJ, Qiao LM, Zhao LH, Li ZY. Evaluation of the impact of cantharidin on rat CYP enzymes by using a cocktail of probe drugs. Fitoterapia. 2015 Dec;107:49-53. doi: 10.1016/j.fitote.2015.10.008. Epub 2015 Oct 22. PubMed PMID: 26498206.
4: Chattopadhyay D, Swingle MR, Salter EA, Wood E, D'Arcy B, Zivanov C, Abney K, Musiyenko A, Rusin SF, Kettenbach A, Yet L, Schroeder CE, Golden JE, Dunham WH, Gingras AC, Banerjee S, Forbes D, Wierzbicki A, Honkanen RE. Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C. Biochem Pharmacol. 2016 Jun 1;109:14-26. doi: 10.1016/j.bcp.2016.03.011. Epub 2016 Mar 23. PubMed PMID: 27002182; PubMed Central PMCID: PMC4853234.
5: Hsia TC, Lin JH, Hsu SC, Tang NY, Lu HF, Wu SH, Lin JG, Chung JG. Cantharidin induces DNA damage and inhibits DNA repair-associated protein levels in NCI-H460 human lung cancer cells. Environ Toxicol. 2015 Sep;30(10):1135-43. doi: 10.1002/tox.21986. Epub 2014 Mar 17. PubMed PMID: 24639390.
6: Le AP, Zhang LL, Liu W, Shi YF. Cantharidin inhibits cell proliferation and induces apoptosis through G2/M phase cell cycle arrest in hepatocellular carcinoma stem cells. Oncol Rep. 2016 May;35(5):2970-6. doi: 10.3892/or.2016.4684. Epub 2016 Mar 17. PubMed PMID: 26986084.
7: Simpson KM, Streeter RN, De Souza P, Genova SG, Morgan SE. Cantharidin toxicosis in 2 alpacas. Can Vet J. 2013 May;54(5):456-62. PubMed PMID: 24155427; PubMed Central PMCID: PMC3624911.
8: Huang Y, Wang Z, Zha S, Wang Y, Jiang W, Liao Y, Song Z, Qi Z, Yin Y. De Novo Transcriptome and Expression Profile Analysis to Reveal Genes and Pathways Potentially Involved in Cantharidin Biosynthesis in the Blister Beetle Mylabris cichorii. PLoS One. 2016 Jan 11;11(1):e0146953. doi: 10.1371/journal.pone.0146953. eCollection 2016. PubMed PMID: 26752526; PubMed Central PMCID: PMC4709229.
9: Wang WJ, Wu MY, Shen M, Zhi Q, Liu ZY, Gong FR, Tao M, Li W. Cantharidin and norcantharidin impair stemness of pancreatic cancer cells by repressing the β-catenin pathway and strengthen the cytotoxicity of gemcitabine and erlotinib. Int J Oncol. 2015 Nov;47(5):1912-22. doi: 10.3892/ijo.2015.3156. Epub 2015 Sep 11. PubMed PMID: 26398277.
10: Wu ZW, Yang XQ, Zhang YL. The Toxicology and Biochemical Characterization of Cantharidin on Cydia pomonella. J Econ Entomol. 2015 Feb;108(1):237-44. doi: 10.1093/jee/tou031. Epub 2015 Jan 8. PubMed PMID: 26470125.
11: Kuo JH, Shih TY, Lin JP, Lai KC, Lin ML, Yang MD, Chung JG. Cantharidin induces DNA damage and inhibits DNA repair-associated protein expressions in TSGH8301 human bladder cancer cell. Anticancer Res. 2015 Feb;35(2):795-804. PubMed PMID: 25667459.
12: Yang XQ, Zhang YL. Characterization of glutathione S-transferases from Sus scrofa, Cydia pomonella and Triticum aestivum: their responses to cantharidin. Enzyme Microb Technol. 2015 Feb;69:1-9. doi: 10.1016/j.enzmictec.2014.11.003. Epub 2014 Nov 24. PubMed PMID: 25640718.
13: Su CC, Liu SH, Lee KI, Huang KT, Lu TH, Fang KM, Wu CC, Yen CC, Lai CH, Su YC, Huang CF. Cantharidin Induces Apoptosis Through the Calcium/PKC-Regulated Endoplasmic Reticulum Stress Pathway in Human Bladder Cancer Cells. Am J Chin Med. 2015;43(3):581-600. doi: 10.1142/S0192415X15500366. PubMed PMID: 25967669.
14: Wu W, Su M, Li T, Wu K, Wu X, Tang Z. Cantharidin-induced liver injuries in mice and the protective effect of vitamin C supplementation. Int Immunopharmacol. 2015 Sep;28(1):182-7. doi: 10.1016/j.intimp.2015.06.003. Epub 2015 Jun 10. PubMed PMID: 26071218.
15: Tian X, Zeng G, Li X, Wu Z, Wang L. Cantharidin inhibits cell proliferation and promotes apoptosis in tongue squamous cell carcinoma through suppression of miR-214 and regulation of p53 and Bcl-2/Bax. Oncol Rep. 2015 Jun;33(6):3061-8. doi: 10.3892/or.2015.3942. Epub 2015 Apr 28. PubMed PMID: 25962755.
16: Huang Z, Zhang Y. Chronic Sublethal Effects of Cantharidin on the Diamondback Moth Plutella xylostella (Lepidoptera: Plutellidae). Toxins (Basel). 2015 May 29;7(6):1962-78. doi: 10.3390/toxins7061962. PubMed PMID: 26035491; PubMed Central PMCID: PMC4488684.
17: Li CC, Yu FS, Fan MJ, Chen YY, Lien JC, Chou YC, Lu HF, Tang NY, Peng SF, Huang WW, Chung JG. Anticancer effects of cantharidin in A431 human skin cancer (Epidermoid carcinoma) cells in vitro and in vivo. Environ Toxicol. 2017 Mar;32(3):723-738. doi: 10.1002/tox.22273. Epub 2016 Apr 25. PubMed PMID: 27113412.
18: Bajsa J, Pan Z, Duke SO. Cantharidin, a protein phosphatase inhibitor, strongly upregulates detoxification enzymes in the Arabidopsis proteome. J Plant Physiol. 2015 Jan 15;173:33-40. doi: 10.1016/j.jplph.2014.09.002. Epub 2014 Sep 16. PubMed PMID: 25462076.
19: Sun X, Cai X, Yang J, Chen J, Guo C, Cao P. Cantharidin Overcomes Imatinib Resistance by Depleting BCR-ABL in Chronic Myeloid Leukemia. Mol Cells. 2016 Dec;39(12):869-876. doi: 10.14348/molcells.2016.0023. Epub 2016 Dec 13. PubMed PMID: 27989101; PubMed Central PMCID: PMC5223104.
20: Huang Z, Wang Y, Zhang Y. Lethal and Sublethal Effects of Cantharidin on Development and Reproduction of Plutella xylostella (Lepidoptera: Plutellidae). J Econ Entomol. 2015 Jun;108(3):1054-64. doi: 10.1093/jee/tov057. Epub 2015 Mar 31. PubMed PMID: 26470229.

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